![molecular formula C10H20Cl2N2 B1485262 decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride CAS No. 2098013-00-2](/img/structure/B1485262.png)
decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride
Overview
Description
Decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride is a chemical compound with the molecular formula C10H18N2 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride is1S/C10H18N2/c1-2-4-12-7-8-5-11-6-9 (8)10 (12)3-1/h8-11H,1-7H2
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride is a liquid at room temperature . Its molecular weight is 166.26 g/mol . The refractive index is not available .Scientific Research Applications
Potential Antitumor Agents
- Synthesis and Antitumor Potential : Derivatives of pyrrolo[3,4-b]indolizine have been synthesized and evaluated for their potential as antitumor agents. These compounds include various tricyclic and tetracyclic derivatives, indicating a focus on developing novel compounds with potential therapeutic applications in oncology (Artico et al., 1989).
Advances in Synthesis Methods
- Novel Synthesis Approaches : Recent advances in the synthesis of indolizines and their analogues have been made, highlighting new strategies and methodologies, particularly those based on transition metal-catalyzed reactions (Sadowski et al., 2016).
- Cu-Catalyzed Oxidative Annulation : A novel protocol for synthesizing highly functionalized indolizine derivatives, specifically 1H-pyrrolo[3,4-b]indolizine-1,3-diones, has been developed using a Cu-catalyzed oxidative annulation process (Lv et al., 2022).
Applications in Synthesis of Heterocycles
- Intermediate in Heterocycle Synthesis : The use of 3,4-dihydro-2H-pyrrole-2-carbonitriles as intermediates in the synthesis of various heterocyclic structures, including tetrahydroindolizines and pyrrolo[1,2-a]azepines, has been explored. This demonstrates the role of pyrrolo[3,4-b]indolizine derivatives in the construction of complex molecular structures (Nebe et al., 2016).
Other Research Applications
- Synthesis of Indolizino[3,4,5-ab]isoindoles : Research on the synthesis and emitting properties of indolizino[3,4,5-ab]isoindole derivatives, which are compounds related to pyrrolo[3,4-b]indolizine, indicates interest in developing materials with potential applications in OLED devices (Shen et al., 2007).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H318, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
2,3,3a,4,4a,5,6,7,8,9a-decahydro-1H-pyrrolo[3,4-b]indolizine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.2ClH/c1-2-4-12-9(3-1)5-8-6-11-7-10(8)12;;/h8-11H,1-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYYOYQOPKYXDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CC3C2CNC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.